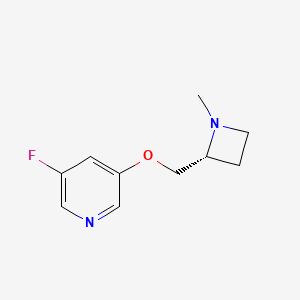
2-(Chloromethyl)-7-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group at the second position and a methyl group at the seventh position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methylnaphthalene typically involves the chloromethylation of 7-methylnaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of 7-methylnaphthalene.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the chloromethylation process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group at the seventh position can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of 7-methyl-2-naphthoic acid or 7-methyl-2-naphthaldehyde.
Reduction: Formation of 2-methyl-7-methylnaphthalene.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the development of advanced materials, including polymers and resins.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-methylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify the chemical structure of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the methyl group at the seventh position, resulting in different reactivity and applications.
7-Methylnaphthalene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-Methylnaphthalene: Lacks both the chloromethyl and methyl groups, leading to different chemical properties.
Uniqueness
2-(Chloromethyl)-7-methylnaphthalene is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and makes it a valuable compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C12H11Cl |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-methylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8H2,1H3 |
Clave InChI |
OMEXOHWUUCPOME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


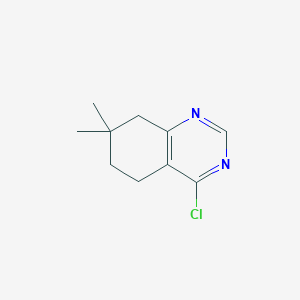
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)


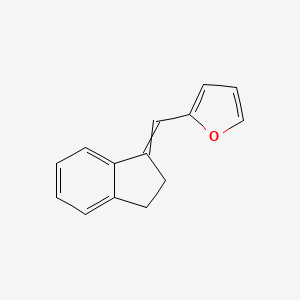

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
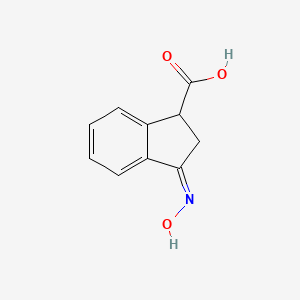
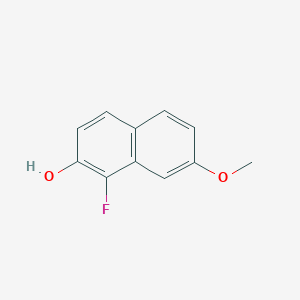
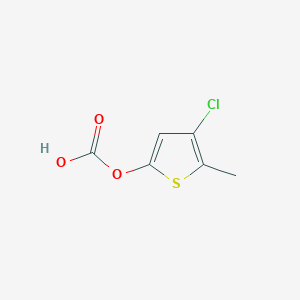
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
